

# Ostarine-d4 (CAS No. 1202044-20-9): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ostarine-d4 |           |
| Cat. No.:            | B10824224   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a comprehensive technical overview of **Ostarine-d4**, a deuterated isotopologue of the selective androgen receptor modulator (SARM) Ostarine (also known as Enobosarm or MK-2866). **Ostarine-d4**, bearing the Chemical Abstracts Service (CAS) number 1202044-20-9, is primarily utilized as an internal standard for the precise quantification of Ostarine in various biological matrices. This guide details the chemical properties, synthesis, and analytical applications of **Ostarine-d4**. Furthermore, it delves into the extensive research on the non-deuterated parent compound, Ostarine, covering its mechanism of action, signaling pathways, metabolism, and quantitative data from preclinical and clinical investigations. This information is crucial for researchers in the fields of pharmacology, drug metabolism, and analytical chemistry.

#### Introduction to Ostarine-d4

Ostarine-d4 is a stable, isotopically labeled version of Ostarine, a non-steroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and osteoporosis.[1][2] The substitution of four hydrogen atoms with deuterium in the phenoxy ring of the molecule imparts a higher mass, making it an ideal internal standard for mass spectrometry-based analytical methods.[3] This allows for accurate correction of variations that may occur during sample preparation and analysis, ensuring reliable quantification of Ostarine. [3]



#### **Chemical and Physical Properties**

The fundamental properties of **Ostarine-d4** are summarized in the table below, providing a direct comparison with its non-deuterated counterpart.

| Property          | Ostarine-d4                                                                                                        | Ostarine                                                                                            |
|-------------------|--------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number        | 1202044-20-9                                                                                                       | 841205-47-8                                                                                         |
| Molecular Formula | C19H10D4F3N3O3                                                                                                     | C19H14F3N3O3                                                                                        |
| Molecular Weight  | 393.35 g/mol                                                                                                       | 389.33 g/mol                                                                                        |
| IUPAC Name        | (2S)-3-(4-cyanophenoxy-<br>2,3,5,6-d4)-N-[4-cyano-3-<br>(trifluoromethyl)phenyl]-2-<br>hydroxy-2-methylpropanamide | (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-<br>(trifluoromethyl)phenyl]-2-<br>hydroxy-2-methylpropanamide |
| Synonyms          | MK-2866-d4, Enobosarm-d4,<br>GTX-024-d4                                                                            | MK-2866, Enobosarm, GTX-<br>024, S-22                                                               |

### Synthesis of Ostarine-d4

The synthesis of deuterated Ostarine involves the reaction of a deuterated phenol with a chiral propionamide derivative. A detailed experimental protocol, adapted from published literature, is provided below.

#### **Experimental Protocol: Synthesis**

A mixture of (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide (50 g, 0.14 mol), anhydrous sodium carbonate (59.04 g, 0.43 mol), and 4-cyanophenol-d4 (25.44 g, 0.21 mol) in 500 mL of acetone is heated to reflux for 3 hours.[4] The reaction mixture is then concentrated under reduced pressure. The resulting solid residue is treated with 500 mL of water and extracted with ethyl acetate (2 x 300 mL). The combined organic extracts are washed with 10% sodium hydroxide solution (4 x 200 mL) and brine. The organic layer is subsequently dried over magnesium sulfate and concentrated to yield an oil. This crude product is purified by column chromatography using a mixture of dichloromethane and ethyl acetate (80:20) as the eluent. The purified oil is then crystallized from a



dichloromethane/hexane mixture to yield (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy-d4)-2-hydroxy-2-methylpropanamide as a colorless solid.[4]

#### **Mechanism of Action of Ostarine**

Ostarine exerts its effects by selectively binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][5][6] Unlike traditional anabolic steroids, Ostarine exhibits tissue-selective anabolic effects, primarily on skeletal muscle and bone, with reduced androgenic effects on tissues such as the prostate.[1]

#### **Signaling Pathways**

Upon binding to Ostarine, the androgen receptor translocates to the nucleus, where it modulates the transcription of target genes. This genomic action is responsible for the observed increases in muscle protein synthesis and bone mineral density.[5] Additionally, Ostarine has been shown to activate non-genomic signaling pathways, including the rapid phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2).[5] This activation of the ERK1/2 pathway also contributes to the pro-proliferative and differentiating effects of Ostarine on muscle cells.[5]



Click to download full resolution via product page

Caption: Ostarine's dual signaling pathways in muscle cells.

#### **Quantitative Data**



The following tables summarize key quantitative data from various studies on Ostarine.

**In Vitro Activity** 

| Parameter                              | Value                                                       | Assay                                 | Reference |
|----------------------------------------|-------------------------------------------------------------|---------------------------------------|-----------|
| AR Binding Affinity<br>(Ki)            | 3.8 nM                                                      | Competitive radioligand binding assay | [7]       |
| Cell Proliferation<br>(C2C12)          | Increased at 1000 nM (p < 0.01)                             | BrdU assay                            | [5]       |
| Cell Viability (C2C12)                 | Increased at 1000 nM (p < 0.05)                             | MTT assay                             | [5]       |
| ERK1/2<br>Phosphorylation<br>(C2C12)   | Increased at 100 and<br>1000 nM (p < 0.01)                  | Western Blot                          | [5]       |
| Myogenin Expression<br>(C2C12, 2 days) | Increased at 100 nM<br>(p < 0.01) and 1000<br>nM (p < 0.05) | Western Blot                          | [5]       |
| MyH Expression<br>(C2C12, 6 days)      | Increased at 100 nM<br>(p < 0.05) and 1000<br>nM (p < 0.01) | Western Blot                          | [5]       |
| Leptin Secretion (Rat<br>Adipocytes)   | Decreased at 1 μM (p < 0.05)                                | ELISA                                 | [8]       |
| Adiponectin Secretion (Rat Adipocytes) | Decreased at 0.1 and<br>1 μM (p < 0.05)                     | ELISA                                 | [8]       |

## In Vivo Preclinical Data (Rat Models)



| Parameter                    | Dose                              | Duration | Effect                  | Reference |
|------------------------------|-----------------------------------|----------|-------------------------|-----------|
| Levator Ani<br>Muscle Weight | ED <sub>50</sub> = 0.03<br>mg/day | -        | 141.9% increase         | [7]       |
| Prostate Weight              | ED <sub>50</sub> = 0.12<br>mg/day | -        | 39.2% of intact control | [7]       |
| Muscle Mass                  | 0.4 mg/kg/day                     | 30 days  | Increased (p < 0.01)    | [5]       |
| Bone Mineral<br>Density      | 0.04 - 4<br>mg/kg/day             | 5 weeks  | Increased in OVX rats   | [1]       |
| Plasma Half-life<br>(IV)     | 10 mg/kg                          | -        | 6.0 hours               | [7]       |

**Clinical Trial Data (Human Studies)** 

| Parameter                              | Dose                 | Duration | Effect                                | Reference |
|----------------------------------------|----------------------|----------|---------------------------------------|-----------|
| Lean Body Mass                         | 3 mg/day             | 3 months | +1.4 kg vs.<br>placebo (p <<br>0.001) | [9]       |
| Fat Mass                               | 3 mg/day             | 3 months | -0.6 kg vs.<br>placebo (p =<br>0.08)  | [9]       |
| Stair Climb<br>Power                   | 3 mg/day             | 3 months | Increased (p = 0.005)                 | [9]       |
| Lean Body Mass<br>(Cancer<br>Patients) | 1 mg and 3<br>mg/day | 16 weeks | Significant<br>increase               | [10]      |

#### **Metabolism of Ostarine**

In humans, Ostarine undergoes extensive metabolism primarily through hydroxylation, ether cleavage, dealkylation, O-glucuronidation, and sulfation.[11][12][13] Studies have identified up to ten metabolites in urine.[12][13] The major metabolic pathways involve the formation of



Ostarine-glucuronide and hydroxybenzonitrile-ostarine-glucuronide.[11][13] The production of cyanophenol-sulfate has been suggested as a potential contributor to liver toxicity observed in some cases.[12][13]



Click to download full resolution via product page

Caption: Major metabolic pathways of Ostarine in humans.

#### **Analytical Methodologies**

The primary application of **Ostarine-d4** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ostarine in biological samples such as urine and serum.[3][14][15]

## Experimental Protocol: LC-MS/MS Quantification in Rat Serum

Sample Preparation (Protein Precipitation): To a serum sample, an internal standard solution (**Ostarine-d4**) is added.[15] Proteins are precipitated by the addition of a suitable organic solvent (e.g., methanol). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is transferred to an HPLC vial for analysis.[15]







Chromatographic and Mass Spectrometric Conditions:

- LC System: A reverse-phase liquid chromatography system is used.
- Mobile Phase: A typical mobile phase consists of a mixture of methanol and an aqueous buffer, such as 10 mM ammonium formate (e.g., 75:25, v/v).[15]
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly employed.
- Ionization: Electrospray ionization (ESI) in negative mode is often used.[15]

The specific mass transitions for Ostarine and **Ostarine-d4** are monitored for selective and sensitive detection.





Click to download full resolution via product page

Caption: General workflow for Ostarine quantification using LC-MS/MS.



#### **Kinetic Isotope Effect**

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[16] This is particularly relevant for metabolic pathways where the cleavage of a carbon-deuterium bond is the rate-limiting step. While specific studies directly comparing the pharmacokinetics of Ostarine and **Ostarine-d4** are not readily available in the public domain, it is plausible that the deuteration in the phenoxy ring could influence its metabolism, potentially leading to a slightly altered pharmacokinetic profile.[3] However, for its application as an internal standard, where it is added directly to the sample prior to extraction, any minor differences in in vivo metabolism are not a concern.

#### Conclusion

**Ostarine-d4** (CAS No. 1202044-20-9) is an indispensable tool for the accurate and reliable quantification of Ostarine in research and clinical settings. A thorough understanding of the parent compound's mechanism of action, metabolism, and pharmacological effects, as detailed in this guide, is essential for interpreting such analytical data. The provided protocols and quantitative summaries serve as a valuable resource for scientists and drug development professionals working with this selective androgen receptor modulator and its deuterated analogue. Further research into the potential kinetic isotope effects on the pharmacokinetics of **Ostarine-d4** could provide additional insights into its metabolic fate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ostarine(MK-2866) synthesis chemicalbook [chemicalbook.com]

#### Foundational & Exploratory





- 5. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurodiagnostico.com [eurodiagnostico.com]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. GTx, Inc. Announces That Ostarine Achieved Primary Endpoint Of Lean Body Mass And A Secondary Endpoint Of Improved Functional Performance In A Phase II Clinical Trial And Reacquisition Of Full Rights To GTx SARM Program - BioSpace [biospace.com]
- 10. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. The kinetic isotope effect in the search for deuterated drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ostarine-d4 (CAS No. 1202044-20-9): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824224#ostarine-d4-cas-number-1202044-20-9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com